![molecular formula C23H20ClFN2O4S B11260917 2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B11260917.png)
2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chlorophenoxy and fluorobenzenesulfonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps. One common method includes the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds have shown fungicidal activity and are used in pharmacological and agrochemical screening.
2-chloro-4-(4-chlorophenoxy)-hypnone: This compound is an important intermediate in the synthesis of agricultural fungicides.
Uniqueness
2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (CAS Number: 879943-56-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19ClFNO4S with a molecular weight of 411.9 g/mol. The structure includes a chlorophenoxy group and a sulfonyl-substituted tetrahydroquinoline moiety, which are key to its biological activity.
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with specific enzymes, potentially inhibiting their activity. This interaction can affect pathways involved in inflammation and cancer progression.
- Receptor Modulation : The tetrahydroquinoline structure may interact with neurotransmitter receptors, influencing neurotransmission and providing potential neuroprotective effects.
Anticancer Activity
Studies have shown that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines at micromolar concentrations. Specific IC50 values reported were around 10-20 µM, indicating moderate potency.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- In Vivo Models : Animal studies indicated that administration of the compound reduced markers of inflammation such as TNF-alpha and IL-6 in models of induced arthritis.
Neuroprotective Properties
Given its potential interaction with neurotransmitter systems:
- Neuroprotection in Models : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced apoptosis, possibly through modulation of the Bcl-2 family proteins.
Data Table: Summary of Biological Activities
Activity Type | Assay Type | Model/Cell Line | IC50/Effect |
---|---|---|---|
Anticancer | Cell Proliferation Assay | MCF-7 (Breast Cancer) | ~15 µM |
A549 (Lung Cancer) | ~12 µM | ||
Anti-inflammatory | ELISA for Cytokines | Collagen-Induced Arthritis Model | Reduced TNF-alpha levels |
Neuroprotective | Neuronal Cell Viability Assay | Primary Neuronal Cultures | Increased viability under stress |
Case Studies
- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related compounds and found that modifications to the sulfonyl group significantly affected anticancer potency. The study highlighted the importance of substituent groups in enhancing biological activity.
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of similar tetrahydroquinoline derivatives. Results indicated that these compounds could mitigate neuronal death in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer’s disease.
Properties
Molecular Formula |
C23H20ClFN2O4S |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide |
InChI |
InChI=1S/C23H20ClFN2O4S/c24-17-4-9-20(10-5-17)31-15-23(28)26-19-8-3-16-2-1-13-27(22(16)14-19)32(29,30)21-11-6-18(25)7-12-21/h3-12,14H,1-2,13,15H2,(H,26,28) |
InChI Key |
VROQKFNWHZSTED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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